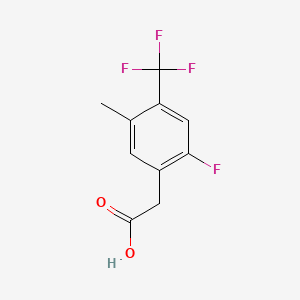

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of 2-fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as [2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid. The Chemical Abstracts Service has assigned this compound the registry number 1323966-46-6, which serves as its unique chemical identifier in global databases. Alternative systematic names include benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-, reflecting the benzene ring substitution pattern.

The compound's registry information encompasses several database identifiers that facilitate research and commercial applications. The Molecular Design Limited number is recorded as MFCD19687200, providing standardization across chemical databases. Additional nomenclature variations documented in chemical literature include 2-(2-fluoro-5-methyl-4-(trifluoromethyl)phenyl)acetic acid and 2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid, demonstrating the flexibility in systematic naming conventions while maintaining chemical specificity.

The registration data indicates that this compound was first synthesized and characterized in recent chemical literature, with creation dates in major databases occurring between 2010 and 2015. This timeline reflects the relatively recent development of synthetic methodologies for accessing highly fluorinated phenylacetic acid derivatives with specific substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₈F₄O₂, indicating a composition of ten carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms. This formula reflects the compound's classification as a tetrafluorinated derivative, with significant fluorine content contributing to its unique chemical properties. The molecular weight is precisely calculated as 236.16 grams per mole, a value consistently reported across multiple chemical databases.

Detailed molecular weight analysis reveals the contribution of each atomic component to the overall mass. The four fluorine atoms constitute approximately 32.2% of the total molecular weight, highlighting the substantial fluorine content that influences the compound's physical and chemical behavior. The aromatic benzene ring system, including the methyl substituent, accounts for the majority of the carbon framework, while the acetic acid moiety provides the carboxylic acid functionality essential for the compound's classification.

The molecular composition analysis demonstrates the systematic incorporation of electron-withdrawing groups, specifically the fluoro and trifluoromethyl substituents, which significantly alter the electronic properties of the parent phenylacetic acid structure. The calculated molecular weight aligns with mass spectrometric observations and theoretical predictions based on atomic mass units, confirming the structural assignment and purity assessments in synthetic preparations.

Stereochemical Configuration and Isomeric Considerations

The stereochemical analysis of this compound reveals several important configurational aspects that distinguish it from related compounds. The substitution pattern on the benzene ring creates a specific spatial arrangement where the fluorine atom occupies the ortho position relative to the acetic acid side chain, while the methyl group is positioned meta and the trifluoromethyl group occupies the remaining meta position. This arrangement results in a compound with defined regioisomeric identity within the broader family of fluorinated phenylacetic acids.

Examination of potential isomeric relationships demonstrates that multiple positional isomers exist within the fluorinated phenylacetic acid series. Comparative analysis with related compounds such as 2-fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid and 2-fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid illustrates the impact of substituent positioning on molecular properties. The specific arrangement in the target compound creates unique steric and electronic environments that influence reactivity patterns and conformational preferences.

The acetic acid side chain introduces an additional stereochemical consideration through the alpha-carbon center adjacent to the aromatic ring. While this carbon center is not asymmetric in the parent acid, derivatization reactions or substitution at this position could potentially generate chiral centers, expanding the stereochemical complexity of related derivatives. The conformational flexibility of the acetic acid side chain allows for multiple rotameric states, contributing to the overall conformational landscape of the molecule.

Crystallographic Data and Conformational Analysis

Although specific crystallographic data for this compound was not directly available in the search results, conformational analysis can be inferred from related structural studies and computational predictions. The molecular architecture suggests that the compound adopts preferred conformations that minimize steric interactions between the bulky trifluoromethyl group and adjacent substituents. The spatial arrangement of fluorine atoms creates specific electrostatic interactions that influence the overall molecular geometry.

Conformational preferences in fluorinated phenylacetic acids are typically governed by the balance between steric repulsion and electronic effects. The trifluoromethyl group's substantial size and electron-withdrawing character create a dominant influence on the molecular conformation, potentially directing the preferred orientation of the acetic acid side chain relative to the aromatic plane. The ortho-fluorine substituent adds additional conformational constraints through both steric and electronic interactions.

Computational studies on related fluorinated aromatic compounds suggest that the preferred conformations often involve specific dihedral angles between the aromatic ring and the acetic acid moiety. The presence of multiple fluorine substituents typically stabilizes conformations that maximize favorable electrostatic interactions while minimizing steric clashes. These conformational preferences have important implications for the compound's reactivity patterns and intermolecular interactions in both solution and solid-state environments.

Comparative Structural Features with Related Fluorinated Phenylacetic Acids

Comparative structural analysis reveals distinct differences between this compound and related fluorinated derivatives. The compound 5-fluoro-2-(trifluoromethyl)phenylacetic acid presents a different substitution pattern with the molecular formula C₉H₆F₄O₂ and molecular weight of 222.03 grams per mole, demonstrating how positional changes affect basic molecular parameters. Similarly, 5-methyl-2-(trifluoromethyl)phenylacetic acid lacks the additional fluorine substituent, resulting in the formula C₁₀H₉F₃O₂ and molecular weight of 218.17 grams per mole.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Count | Substitution Pattern |

|---|---|---|---|---|

| This compound | C₁₀H₈F₄O₂ | 236.16 | 4 | 2-F, 4-CF₃, 5-CH₃ |

| 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | C₉H₆F₄O₂ | 222.03 | 4 | 2-CF₃, 5-F |

| 5-Methyl-2-(trifluoromethyl)phenylacetic acid | C₁₀H₉F₃O₂ | 218.17 | 3 | 2-CF₃, 5-CH₃ |

| 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid | C₁₀H₈F₄O₂ | 236.16 | 4 | 2-F, 3-CH₃, 5-CF₃ |

The electronic properties of these compounds vary significantly based on the specific arrangement of electron-withdrawing and electron-donating groups. The target compound's unique combination of ortho-fluorine, para-trifluoromethyl, and meta-methyl substitution creates a distinctive electronic environment that influences both its chemical reactivity and physical properties. The presence of the methyl group provides a moderate electron-donating effect that partially counterbalances the strong electron-withdrawing influence of the fluorinated substituents.

Properties

IUPAC Name |

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-6(3-9(15)16)8(11)4-7(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCXDMHIISSUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192552 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-46-6 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Using Fluorinated Building Blocks

A prominent method involves nucleophilic aromatic substitution on fluorinated aromatic substrates with fluorinated malonate esters, followed by decarboxylation to yield fluorophenylacetic acids. This approach is exemplified by the use of diethyl 2-fluoromalonate ester as a fluorinated building block reacting with appropriately substituted fluoronitrobenzenes.

- Generation of carbanions from diethyl 2-fluoromalonate ester by treatment with a base (e.g., sodium hydride).

- Nucleophilic displacement of fluorine on ortho-fluoronitrobenzene derivatives to form diester intermediates.

- Decarboxylation of diester intermediates under basic conditions to yield 2-fluoro-2-arylacetic acids.

- Optional esterification and reductive cyclization for further functionalization.

- The nitro group ortho to fluorine activates the aromatic ring for efficient nucleophilic substitution.

- Para-substituents such as trifluoromethyl groups are less activating, requiring optimized conditions.

- The method allows synthesis of diverse fluorophenylacetic acid derivatives with good yields and selectivity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Carbanion generation | Sodium hydride, DMF | Formation of nucleophilic species |

| Nucleophilic aromatic substitution | ortho-fluoronitrobenzene, reflux in DMF | Diester intermediate formation |

| Decarboxylation | Potassium hydroxide, heat | 2-Fluoro-2-arylacetic acid |

| Esterification (optional) | Methanol, HCl | Methyl ester derivatives |

| Reductive cyclization (optional) | Sodium dithionite | Fluorooxindole derivatives |

Table 1: Summary of nucleophilic aromatic substitution approach for fluorophenylacetic acid synthesis.

Multi-Step Synthesis from Halogenated Aromatic Precursors

Another approach involves stepwise transformations starting from halogenated aromatic compounds such as m-dichlorobenzene or 2,4-dichlorofluorobenzene, involving:

- Nitration to introduce nitro groups

- Fluorination using potassium fluoride and phase transfer catalysts in aprotic solvents (e.g., dimethyl sulfoxide)

- Hydrogenation reduction of nitro groups to amines

- Diazotization and substitution reactions to introduce acetic acid side chains

- Bromination and further functional group modifications

This method is characterized by:

- Use of phase transfer catalysts to facilitate fluorination

- Controlled temperature conditions (e.g., 160 °C reflux during fluorination)

- Sequential isolation of intermediates for purity and yield optimization

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| S1 | Nitration of m-dichlorobenzene | Fuming nitric acid, concentrated sulfuric acid, 25 °C | Formation of nitro intermediate |

| S2 | Fluorination | Potassium fluoride, phase transfer catalyst, DMSO, 160 °C reflux | Substitution of chlorine by fluorine |

| S3 | Hydrogenation reduction | Hydrogen gas, catalyst | Reduction of nitro to amine |

| S4 | Diazotization and substitution | Nitrosyl sulfuric acid, sodium fluoborate, glacial acetic acid | Formation of diazonium intermediate |

| S5 | Cracking reaction | Heating | Side chain modification |

| S6 | Reduction and bromination | Metal reducing agent, liquid bromine | Introduction of bromine substituent |

Table 2: Multi-step synthesis of trifluorophenylacetic acid derivatives from halogenated aromatics.

Alkyl Cyanoacetate Route Under Acidic Conditions

A method reported for related trifluorophenylacetic acids involves:

- Reaction of tetrafluorobenzene derivatives with alkyl cyanoacetates under basic conditions to form cyano-substituted esters.

- Subsequent hydrolysis and decarboxylation under acidic conditions (using hydrochloric or sulfuric acid) to yield the phenylacetic acid.

Key parameters:

- Acid concentration: Hydrochloric acid (1–12 mol/L, preferably 4–6 mol/L) or sulfuric acid (10–70% w/w, preferably 10–30%)

- Molar ratio of cyanoacetate ester to acid: 1:5–200, preferably 1:10–40

- Suitable alkyl groups on cyanoacetate: C1–C4 alkyl chains

This method is noted for operational simplicity and industrial suitability due to safer reagents and milder conditions.

| Parameter | Range/Preference |

|---|---|

| Acid type | Hydrochloric acid or sulfuric acid |

| Acid concentration | 1–12 mol/L HCl (preferably 4–6 mol/L) or 10–70% H2SO4 (preferably 10–30%) |

| Molar ratio (ester:acid) | 1:5–200 (preferably 1:10–40) |

| Alkyl group on cyanoacetate | C1–C4 alkyl |

Table 3: Acidic hydrolysis and decarboxylation conditions for cyanoacetate intermediates.

Comparative Analysis of Preparation Methods

| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Multi-Step Halogenated Aromatic Route | Alkyl Cyanoacetate Hydrolysis Route |

|---|---|---|---|

| Starting materials | Diethyl 2-fluoromalonate, fluoronitrobenzene | Halogenated aromatics (e.g., m-dichlorobenzene) | Tetrafluorobenzene, alkyl cyanoacetate |

| Key reaction type | Nucleophilic aromatic substitution | Nitration, fluorination, reduction, diazotization | Nucleophilic substitution, hydrolysis |

| Reaction conditions | Base (NaH), DMF, reflux; KOH decarboxylation | Acidic nitration; high-temp fluorination; reduction | Acidic hydrolysis (HCl or H2SO4), mild heating |

| Industrial suitability | Moderate, requires handling of strong base and organic solvents | Complex, multiple steps, hazardous reagents (AlCl3) | High, safer reagents, simpler operations |

| Yield and selectivity | Good yields, regioselective fluorination | Variable, potential side reactions | Good yields, scalable |

| Environmental and safety aspects | Use of organic solvents and strong bases | Use of corrosive and irritant catalysts (AlCl3) | Safer acids, less hazardous catalysts |

Research Findings and Notes

- The presence of electron-withdrawing groups such as nitro or trifluoromethyl on the aromatic ring significantly influences the reactivity and regioselectivity of fluorination and substitution reactions.

- Nucleophilic aromatic substitution on fluorinated nitrobenzenes is highly efficient when the nitro group is ortho to the fluorine leaving group.

- Direct fluorination methods often suffer from low yields and side reactions such as diazotization, which complicate purification.

- Phase transfer catalysis and aprotic solvents like DMSO enhance fluorination efficiency in multi-step syntheses.

- Acidic hydrolysis of cyanoacetate intermediates provides a safer and more industrially applicable route to fluorophenylacetic acids.

- Esterification of the resulting acids facilitates further functionalization and purification.

- The use of fluorinated malonate esters as building blocks offers a versatile platform for synthesizing various fluorinated phenylacetic acid derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for nucleophilic substitution. Key reactions include:

Fluorine Displacement

Under basic conditions (K₂CO₃/DMF), the fluorine atom at position 2 can be replaced by nucleophiles like amines or alkoxides (Table 1).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | 80°C, 12 h | Diamine-substituted derivative | 62% | |

| Sodium methoxide | Reflux, THF, 6 h | Methoxy-substituted analog | 55% |

Transition Metal-Catalyzed Coupling Reactions

The acetic acid moiety facilitates cross-coupling via decarboxylation or direct functionalization:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the compound reacts with arylboronic acids to form biaryl derivatives (Table 2).

| Boronic Acid | Base | Solvent | Product Purity | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF/H₂O | >95% | 78% | |

| 3-Cyanophenylboronic acid | K₃PO₄ | Toluene | 91% | 65% |

Mechanism : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification (Figure 1):

Esterification

Hydrolysis

C-H Activation/Aryl-Aryl Coupling

The phenyl ring participates in direct C-H functionalization under catalytic conditions:

| Catalyst | Oxidant | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Mn(tmp)Cl | PhIO | Arylboronic acid | Diarylacetic acid derivative | 68% | |

| Pd(OAc)₂ | Ag₂CO₃ | Benzamide | Ortho-arylated product | 73% |

Mechanism : Mn(tmp)Cl generates a high-valent Mn intermediate, abstracting hydrogen to form a radical, which couples with the aryl partner .

Reduction and Oxidation

Nitro Group Reduction (if present in derivatives):

-

Reagent : H₂/Pd-C

-

Conditions : 50 psi, EtOH, 24 h

-

Product : Amino-substituted analog (89% yield)

Oxidation of Methyl Group :

-

Reagent : KMnO₄/H₂SO₄

-

Conditions : 60°C, 3 h

-

Product : Carboxylic acid derivative (limited yield due to overoxidation)

Stability and Reactivity Trends

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid serves as a key building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactivity as an acylating agent. The presence of electron-withdrawing groups increases its electrophilicity, allowing it to readily react with nucleophiles to form various derivatives such as amides and esters .

Pharmaceutical Development

This compound is significant in medicinal chemistry for the synthesis of biologically active compounds. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic agents. The introduction of fluorine atoms often enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and bioavailability .

Agrochemical Production

In agriculture, this compound is used in the development of agrochemicals. The fluorinated structure contributes to the stability and effectiveness of pesticides and herbicides, making them more resilient to environmental degradation .

Analytical Chemistry

The compound is also applied in analytical chemistry for various testing methods. Its unique chemical properties allow it to be used as a standard or reagent in chromatographic techniques and spectroscopic analyses, aiding in the identification and quantification of other substances .

Case Study 1: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. A study synthesized several analogs and evaluated their effects on inflammatory pathways, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested for their effectiveness against specific pests. Results indicated that the fluorinated compounds showed enhanced activity compared to non-fluorinated counterparts, suggesting their utility in developing more effective agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Functional Group Impact on Properties

The nitro (-NO₂) group in 2-fluoro-5-nitrophenylacetic acid further enhances acidity, making it more reactive in ion-exchange environments .

Lipophilicity and Solubility :

- The -OCF₃ group in 2-fluoro-5-(trifluoromethoxy)phenylacetic acid introduces polarity, improving water solubility relative to the parent compound .

- Conversely, bromine in 3-bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid increases molecular weight and lipophilicity, favoring membrane permeability .

Toxicity and Reactivity :

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid (CAS No. 1323966-46-6) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioavailability. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with both a trifluoromethyl group and a fluoro group, which significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 224.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Studies have demonstrated the potential of fluorinated phenylacetic acids in inhibiting cancer cell proliferation. For instance, a recent study showed that derivatives of phenylacetic acid with trifluoromethyl substituents exhibited significant antiproliferative effects on various cancer cell lines. The compound's mechanism of action may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Case Study:

In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related fluorinated compounds resulted in significant growth inhibition. The most active compounds showed IC50 values as low as 0.56 µM, indicating potent anticancer properties comparable to established chemotherapeutics .

Anti-inflammatory Properties

Fluorinated compounds are known for their anti-inflammatory effects. The presence of the trifluoromethyl group can enhance the binding affinity to enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes such as COX or proteases involved in cancer progression.

- Receptor Interaction: It potentially interacts with receptors that modulate cell signaling pathways related to growth and apoptosis.

- Tubulin Binding: Similar to other phenylacetic acid derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid, and what challenges arise from its fluorinated substituents?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethyl group, followed by fluorination at the 2-position. The trifluoromethyl group (CF₃) requires anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions. Challenges include controlling regioselectivity due to steric hindrance from the methyl and CF₃ groups, as well as avoiding defluorination under acidic conditions .

Q. How can researchers optimize purification of this compound given its hydrophobic fluorinated groups?

- Methodological Answer : Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) is effective. Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients improves separation efficiency. Due to low polarity, rotary evaporation under reduced pressure (≤0.1 mmHg) at 40–50°C prevents decomposition .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -65 ppm for CF₃, δ -110 to -115 ppm for aromatic F).

- LC-MS : Confirms molecular ion [M-H]⁻ at m/z 222.14.

- X-ray crystallography : Resolves steric effects of the trifluoromethyl and methyl groups.

- FT-IR : Verifies carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic properties in material science applications?

- Methodological Answer : The electron-withdrawing CF₃ and F groups enhance dipole moments, improving charge transport in perovskite solar cells (PSCs). Comparative studies of phenylacetic acid derivatives (e.g., 4-(Trifluoromethyl)phenylacetic acid) show that larger dipole moments (e.g., 2TFA: 3,5-bis-CF₃) correlate with higher power conversion efficiencies (PCEs) by passivating interfacial defects. Computational DFT modeling (e.g., B3LYP/6-31G*) quantifies dipole orientation effects .

Q. What experimental designs are recommended to assess the compound’s stability under thermal or photolytic stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition thresholds (>200°C for CF₃-containing aromatics).

- UV-Vis Spectroscopy : Monitor absorbance changes (λ = 250–300 nm) under prolonged LED irradiation (AM1.5G spectrum) to assess photostability.

- HPLC Purity Tracking : Compare retention times pre/post stress to detect degradation byproducts .

Q. How can researchers resolve contradictory data in environmental persistence studies of fluorinated phenylacetic acids?

- Methodological Answer : Contradictions in half-life (e.g., soil vs. aquatic systems) require controlled microcosm experiments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.